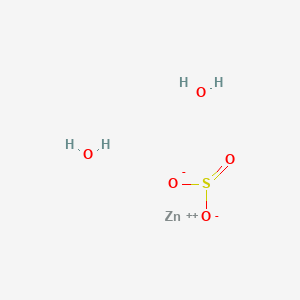

Zinc sulfite dihydrate

Descripción

Contextualization within Hydrated Metal Sulfite (B76179) Chemistry

Hydrated metal sulfites are a class of inorganic salts where a metal cation is bonded to a sulfite anion, and water molecules are incorporated into the crystal structure. These water molecules, known as water of crystallization, are integral to the salt's crystalline framework and can influence its chemical and physical properties.

Zinc sulfite dihydrate fits within this category as a salt containing two water molecules per formula unit. Upon heating to 100°C, it loses this water of crystallization to form the anhydrous salt. chembk.com The sulfite anion (SO₃²⁻) within the compound has a trigonal pyramidal geometry. In the broader context of hydrated salts, the water molecules are bound within the crystal lattice and can typically be removed by heating, often leading to a change in the material's properties.

Significance in Fundamental Inorganic Solid-State Research

This compound holds significance in several areas of inorganic solid-state research, primarily due to its role as an intermediate and a precursor.

Precursor for Zinc Sulfide (B99878) (ZnS) Nanomaterials: this compound can be used as a precursor for synthesizing zinc sulfide (ZnS) nanomaterials. mocedes.orgkashanu.ac.irresearchgate.net ZnS is a key II-VI semiconductor with a wide, direct band gap and a high refractive index, making it valuable for applications in optoelectronics, solar cells, sensors, and as a luminescent material. ekb.egwikipedia.org Various synthesis techniques, such as chemical precipitation and solid-state reactions, can convert zinc sulfite into ZnS nanostructures with controlled morphologies. kashanu.ac.irresearchgate.net

Role in Flue Gas Desulfurization: The compound is a critical intermediate in the zinc oxide (ZnO) method for flue gas desulfurization, a process designed to remove sulfur dioxide (SO₂) from industrial emissions. tandfonline.comascelibrary.org In this process, ZnO reacts with SO₂ to form zinc sulfite. The subsequent oxidation of zinc sulfite to the more soluble zinc sulfate (B86663) (ZnSO₄) is a key step that helps prevent scaling and blockages in the equipment. ascelibrary.orgresearchgate.net Research in this area focuses on the oxidation kinetics of zinc sulfite to optimize the efficiency of the desulfurization process. tandfonline.comnih.govresearchgate.net The reaction is often controlled by the mass transfer of oxygen and the diffusion of ions in the liquid phase. tandfonline.comresearchgate.net

Thermal Decomposition Studies: When heated to around 200°C, this compound decomposes, releasing its water of crystallization and then breaking down into zinc oxide (ZnO) and sulfur dioxide (SO₂). smolecule.comchembk.com This decomposition reaction is a subject of study for understanding the thermal stability of hydrated salts and for processes that require the controlled generation of SO₂ or the production of ZnO.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily focused on its application in desulfurization technologies and as a precursor for advanced materials like ZnS nanoparticles. Studies extensively investigate the kinetics of its oxidation to improve industrial processes. tandfonline.comascelibrary.orgresearchgate.net

However, there are notable gaps in the fundamental understanding of the compound itself. A detailed, modern analysis of the crystal structure of this compound is not widely available in recent literature, with many studies focusing on related but more complex structures like zinc-hydroxy-sulfate-hydrates. mdpi.com While its physical properties are documented, in-depth investigations into its solid-state properties are less common.

Furthermore, while its role as a precursor is established, research into novel synthetic pathways or the formation of unique ZnS polymorphs (like sphalerite and wurtzite) from this compound could be expanded. wikipedia.orgchemicalbook.com Another area with limited research is its potential application in mineral processing, for example, as a flotation collector or depressant, a role that has been explored for other zinc compounds in the separation of sulfide minerals. mdpi.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Chemical Formula | ZnSO₃·2H₂O | smolecule.com |

| Molecular Weight | 181.5 g/mol | smolecule.comnih.gov |

| Appearance | White monoclinic crystals | chemister.ru |

| Density | 2.94 g/cm³ (at 20°C) | chemister.ru |

| Melting/Decomposition Point | Decomposes at 200°C | chembk.comchemister.ruamericanelements.com |

| Solubility in Water | 0.224 g/100 g (at 25°C) | chemister.ru |

| Solubility in Ethanol | Insoluble | chembk.comchemister.ru |

Table 2: Key Chemical Reactions of this compound

This table outlines the principal chemical reactions involving this compound.

| Reaction Type | General Equation | Description | References |

| Thermal Decomposition | ZnSO₃·2H₂O(s) → ZnO(s) + SO₂(g) + 2H₂O(g) | Upon heating to 200°C, it decomposes into zinc oxide, sulfur dioxide, and water. At 100°C, it first loses its water of crystallization. | smolecule.comchembk.com |

| Reaction with Strong Acids | ZnSO₃·2H₂O(s) + 2HCl(aq) → ZnCl₂(aq) + SO₂(g) + 3H₂O(l) | Reacts with strong acids to produce the corresponding zinc salt, sulfur dioxide gas, and water. | smolecule.com |

| Oxidation | 2ZnSO₃(s) + O₂(g) → 2ZnSO₄(s) | Can be oxidized by atmospheric oxygen to form zinc sulfate. This is a key reaction in flue gas desulfurization. | chembk.comascelibrary.org |

Structure

2D Structure

Propiedades

IUPAC Name |

zinc;sulfite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-52-0 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies for Zinc Sulfite Dihydrate

Solution-Based Precipitation Techniques

Precipitation from an aqueous solution is the most common and straightforward method for producing zinc sulfite (B76179) dihydrate. This approach involves the reaction of a soluble zinc salt with a sulfite source, leading to the formation of the sparingly soluble zinc sulfite, which then crystallizes as the dihydrate form under specific conditions.

Controlled Crystallization from Aqueous Systems

Controlled crystallization is crucial for obtaining zinc sulfite dihydrate with desired physical properties. The process typically begins with the creation of a supersaturated solution, from which the solid phase nucleates and grows. Key to this process is the careful management of supersaturation levels, temperature, and agitation. Spontaneous crystallization occurs when the rate of crystal formation is high, leading to the rapid formation of nuclei.

The fundamental reaction for the precipitation of this compound involves mixing aqueous solutions of a zinc salt, commonly zinc sulfate (B86663) (ZnSO₄), and a sulfite salt, such as sodium sulfite (Na₂SO₃). The reaction proceeds as follows:

ZnSO₄(aq) + Na₂SO₃(aq) + 2H₂O(l) → ZnSO₃·2H₂O(s) + Na₂SO₄(aq)

The resulting precipitate, this compound, can then be separated from the solution by filtration, washed to remove residual soluble salts, and dried under controlled conditions to prevent decomposition or changes in hydration state.

Influence of Precursor Stoichiometry on Product Formation

The stoichiometry of the precursors—the molar ratio of the zinc salt to the sulfite source—is a critical parameter that can affect the yield and purity of the resulting this compound. While specific research detailing the stoichiometric effects on this compound is not abundant, general principles of precipitation suggest that an optimal ratio is necessary for complete reaction and to minimize the presence of unreacted starting materials in the final product.

Fractional deviations in precursor stoichiometry can have a significant impact on the properties of the final material. nih.govrsc.org In many precipitation reactions, a slight excess of the precipitating agent is used to ensure the complete precipitation of the target ion. However, a large excess should be avoided as it can lead to the formation of soluble complexes or increase the level of impurities in the product. The precise control of the precursor ratio is therefore essential for achieving a high-purity product.

Table 1: Hypothetical Influence of Precursor Stoichiometry on this compound Precipitation This table is based on general chemical principles, as specific experimental data for ZnSO₃·2H₂O was not available in the searched literature.

| Molar Ratio (Zn²⁺:SO₃²⁻) | Observation | Product Purity |

| 1:0.8 | Incomplete precipitation of zinc ions. | Low (Contaminated with unreacted zinc salt) |

| 1:1 | Stoichiometrically balanced, theoretically optimal. | High |

| 1:1.2 | Complete precipitation of zinc ions with a slight excess of sulfite. | High (May require thorough washing) |

| 1:2 | Potential for formation of soluble sulfite complexes. | Moderate (Potential for lower yield) |

Effects of pH and Temperature on Precipitation Kinetics

The kinetics of precipitation and the resulting product characteristics are highly dependent on the pH and temperature of the reaction medium.

Temperature: Temperature plays a crucial role in determining the hydration state of the precipitated zinc sulfite. Different hydrates of zinc sulfite can be formed at different temperatures. For instance, the dihydrate is typically formed at elevated temperatures, while other hydrates may be favored at ambient or lower temperatures. Temperature also influences the solubility of zinc sulfite; an increase in temperature generally leads to a slight increase in the solubility of many salts, which can affect the nucleation and growth rates during crystallization.

pH: The pH of the solution is a critical factor that governs the availability of the sulfite ion (SO₃²⁻). The sulfite ion is the conjugate base of the weak acid, sulfurous acid (H₂SO₃). At low pH values, the equilibrium shifts towards the formation of bisulfite (HSO₃⁻) and sulfurous acid, reducing the concentration of free sulfite ions available to precipitate with zinc ions. Conversely, at higher pH values, the concentration of sulfite ions increases, favoring the precipitation of zinc sulfite. Therefore, maintaining an appropriate pH is essential for controlling the rate of precipitation and ensuring a good yield. Studies on related zinc compounds have shown that pH can significantly influence crystal formation and morphology.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are less common for the direct synthesis of this compound but are widely used for the preparation of related zinc compounds like zinc sulfide (B99878) (ZnS) and zinc oxide (ZnO), often using zinc sulfite as a precursor. These methods involve carrying out the synthesis in a sealed vessel, such as an autoclave, at elevated temperatures and pressures.

Autoclave-Assisted Crystallization Parameters

In a typical hydrothermal or solvothermal process, the reactants are placed in a Teflon-lined stainless-steel autoclave and heated. The high temperature and pressure facilitate the dissolution and recrystallization of materials, often leading to the formation of well-defined crystals.

For the synthesis of related zinc compounds, typical parameters include:

Temperature: Ranging from 100°C to over 200°C.

Time: From a few hours to several days.

Pressure: Autogenous pressure developed at the reaction temperature.

These parameters would need to be carefully optimized for the direct synthesis of this compound to ensure the stability of the sulfite ion and the desired hydrate (B1144303) form.

Table 2: General Parameters for Hydrothermal Synthesis of Zinc Compounds Note: These parameters are for related zinc compounds like ZnS and ZnO, as specific data for ZnSO₃·2H₂O is limited.

| Parameter | Typical Range | Influence on Product |

| Temperature | 100 - 250 °C | Affects crystallinity, phase purity, and particle size. echemcom.comekb.eg |

| Reaction Time | 6 - 24 hours | Influences the completion of the reaction and crystal growth. echemcom.com |

| Precursor Concentration | 0.1 - 1 M | Affects nucleation density and particle size. |

| pH | 5 - 11 | Determines the chemical species in solution and reaction pathway. |

Role of Solvents and Mineralizers in Controlled Growth

In solvothermal synthesis, the choice of solvent is critical as it influences the solubility of the precursors and can act as a template or capping agent to control the morphology of the final product. While water is the solvent in hydrothermal synthesis, solvothermal methods can employ a variety of organic solvents.

Mineralizers are additives that are not incorporated into the final product but help to facilitate the dissolution and recrystallization processes. In the synthesis of zinc compounds, bases like sodium hydroxide (B78521) or ammonia (B1221849) are often used as mineralizers to control the pH and influence the reaction kinetics. The presence of these mineralizers can significantly affect the size, shape, and crystalline phase of the synthesized nanoparticles.

Solid-State Reaction Pathways

Solid-state synthesis offers a route to materials without the use of bulk solvents, often relying on thermal or mechanical energy to drive reactions between solid precursors.

Mechanochemical Activation for Synthesis

Mechanochemical synthesis, a technique that utilizes mechanical energy from methods like ball milling to induce chemical reactions, presents a solvent-free alternative to traditional solution-based chemistry. nih.gov This process can activate metals like zinc and enable the in-situ generation of reactive organometallic species for subsequent reactions. nih.gov The application of high-energy ball milling has been demonstrated for the solvent-free synthesis of zinc oxide (ZnO) nanoparticles from ε-Zn(OH)₂ and for producing nanocomposites like CuInS₂/ZnS by co-milling precursors such as zinc acetate (B1210297) dihydrate and sodium sulfide nonahydrate. researchgate.net

While a powerful technique for various zinc compounds, the direct synthesis of this compound specifically through mechanochemical activation is not extensively documented in publicly available research. However, the principles of the method suggest a potential pathway. It would theoretically involve the high-energy milling of a stable zinc precursor with a solid sulfite source. The mechanical forces would create intimate contact and fresh reactive surfaces on the solid reactants, potentially lowering the energy barrier for the reaction to form zinc sulfite, which could then be hydrated in a controlled subsequent step if not formed directly.

Thermal Reactions of Zinc Precursors with Sulfite Sources

Thermal decomposition is a common method for preparing inorganic compounds from various precursors. mdpi.com In the context of this compound, thermal reactions are more commonly associated with its decomposition rather than its direct synthesis. Upon heating, this compound decomposes at approximately 200°C, releasing water and sulfur dioxide. smolecule.comchemicalbook.com

However, the synthesis of zinc compounds through thermal reactions involving zinc precursors is well-established. For instance, zinc oxide can be synthesized by the thermal decomposition of precursors like zinc oxalate (B1200264) dihydrate, with the final phase formation occurring at temperatures above 400°C. mdpi.com Similarly, different zinc precursors, including zinc nitrate (B79036) and zinc chloride, decompose at varying temperatures to yield ZnO. scielo.org.za A hypothetical thermal synthesis of anhydrous zinc sulfite could involve the high-temperature reaction of a zinc precursor, such as zinc oxide, with a gaseous sulfite source like sulfur dioxide, followed by controlled hydration to obtain the dihydrate.

A variety of zinc precursors are available for such synthetic routes, each with different properties.

Table 1: Common Zinc Precursors for Synthesis

| Precursor Name | Chemical Formula | Common Form |

|---|---|---|

| Zinc Sulfate | ZnSO₄ | Heptahydrate (ZnSO₄·7H₂O) |

| Zinc Nitrate | Zn(NO₃)₂ | Hexahydrate (Zn(NO₃)₂·6H₂O) |

| Zinc Chloride | ZnCl₂ | Anhydrous |

| Zinc Acetate | Zn(CH₃COO)₂ | Dihydrate (Zn(CH₃COO)₂·2H₂O) |

| Zinc Oxalate | ZnC₂O₄ | Dihydrate (ZnC₂O₄·2H₂O) |

This table is generated based on information found in multiple sources regarding precursors for zinc compounds. mdpi.comsmolecule.comnih.gov

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of inorganic materials.

Environmentally Benign Synthetic Routes

Environmentally friendly synthesis routes often utilize water as a solvent and employ non-toxic reagents. The most common and straightforward synthesis of this compound is a precipitation reaction in an aqueous medium, which aligns with green chemistry principles. This method involves mixing aqueous solutions of zinc sulfate and sodium sulfite, resulting in the precipitation of this compound. smolecule.com

Furthermore, biosynthesis using natural extracts as capping or reducing agents is a burgeoning area of green synthesis. Plant extracts, such as those from sea buckthorn fruit, have been successfully used to synthesize zinc oxide nanoflowers from zinc nitrate hexahydrate precursors in a co-precipitation method. mdpi.com This bio-inspired approach, which leverages the bioactive compounds in plant extracts, could be adapted for this compound. By using a zinc salt and a sulfite salt in the presence of a suitable plant extract, it may be possible to produce the compound with controlled morphology while avoiding synthetic capping agents.

Utilization of Sustainable Precursors

The selection of precursors is a key aspect of green synthesis. Sustainable precursors are typically abundant, have low toxicity, and are sourced responsibly. For the synthesis of this compound, common precursors include zinc salts like zinc sulfate and a sulfite source such as sodium sulfite. smolecule.com Zinc sulfate is a widely available, relatively low-cost chemical.

The "greenness" of a precursor can be evaluated based on its production process and the nature of its anion. For example, zinc acetate, derived from acetic acid, can be considered a sustainable precursor, as acetic acid can be produced through biological fermentation. nexizo.ai The use of precursors that are byproducts of other industrial processes can also enhance the sustainability of the synthesis. The choice of sulfite source would similarly be guided by principles of availability and environmental impact.

Structural Elucidation and Crystallographic Studies of Zinc Sulfite Dihydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the principal method for the unambiguous determination of a crystalline material's atomic arrangement. This technique has been successfully applied to zinc sulfite (B76179) dihydrate, yielding a comprehensive model of its structure.

Analysis of single crystals of ZnSO₃·2H₂O has established that it crystallizes in the monoclinic system. The space group was identified as P2₁/c, a common centrosymmetric space group. ucl.ac.ukunlp.edu.aryoutube.com This space group is characterized by the presence of two-fold screw axes and glide planes. ucl.ac.ukunlp.edu.aryoutube.com The unit cell is the fundamental repeating block of the crystal, and its dimensions for zinc sulfite dihydrate have been precisely determined.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| a | 6.46 Å |

| b | 8.84 Å |

| c | 7.61 Å |

| β | 107.5° |

| Formula Units (Z) | 4 |

Data sourced from primary crystallographic studies.

The crystal structure is composed of zinc cations (Zn²⁺), sulfite anions (SO₃²⁻), and water molecules arranged in a specific, repeating pattern. The zinc ion is octahedrally coordinated, bonded to six oxygen atoms. Four of these oxygen atoms are from four different sulfite ions, and the remaining two are from the two water molecules. This creates a coordination polymer of interconnected zinc and sulfite ions.

The sulfite ion itself maintains its characteristic trigonal pyramidal geometry, with the sulfur atom at the apex. The S-O bond lengths within the sulfite ion are all equivalent due to resonance, though they participate differently in coordinating to zinc and in hydrogen bonding. vaia.comquora.com

Table 2: Representative Bond Lengths in this compound

| Bond | Typical Length (Å) |

|---|---|

| Zn–O (Sulfite) | ~2.15 |

| Zn–O (Water) | ~2.10 |

Bond Valence Sum (BVS) analysis is a powerful tool used to validate crystal structures by correlating the observed bond lengths with the expected oxidation states of the atoms. ucl.ac.ukunlp.edu.ar The valence of a bond is calculated from its length, and the sum of the valences of all bonds around a central atom should equal its formal oxidation state. For ZnSO₃·2H₂O, BVS calculations confirm the +2 oxidation state for the zinc atom and the +4 oxidation state for the sulfur atom, lending high confidence to the determined structure.

The water molecules of hydration are integral to the stability of the three-dimensional structure, participating in an extensive network of hydrogen bonds. doubtnut.com The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the oxygen atoms of adjacent sulfite ions.

Powder X-ray Diffraction Investigations

While single-crystal analysis provides the definitive structure, powder X-ray diffraction (PXRD) is essential for the characterization of bulk, polycrystalline samples. It is used for phase identification and to obtain information about the microstructure of the material.

PXRD is the standard method for confirming the identity and assessing the purity of a synthesized batch of this compound. The diffraction pattern obtained from the sample, which consists of a series of peaks at specific diffraction angles (2θ), is treated as a fingerprint for the material.

This experimental pattern is compared against a standard reference pattern contained within the Powder Diffraction File™ (PDF), a database maintained by the International Centre for Diffraction Data (ICDD). researchgate.netaipea.orgicdd.com The reference pattern for this compound is cataloged under the entry ICDD-PDF 00-033-1473. A match between the experimental and reference patterns confirms the phase identity and can reveal the presence of any crystalline impurities.

Table 3: Major Powder X-ray Diffraction Peaks for this compound (Cu Kα radiation, λ = 1.5406 Å)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.52 | 5.70 | 100 |

| 23.45 | 3.79 | 55 |

| 26.81 | 3.32 | 45 |

| 31.25 | 2.86 | 70 |

| 33.54 | 2.67 | 35 |

Data corresponds to ICDD-PDF 00-033-1473.

For high-quality powder diffraction data, refinement techniques such as the Rietveld method can be employed. This involves fitting the entire experimental diffraction profile to a calculated profile based on the known crystal structure. This process yields highly precise lattice parameters for the bulk sample, which can be sensitive to factors like defects or minor elemental substitution.

Furthermore, the width of the diffraction peaks contains information about the microstructure of the sample, specifically the average size of the crystalline domains, or crystallites. The Scherrer equation is a widely used formula to estimate the crystallite size from the broadening of the diffraction peaks:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak, after correcting for instrumental broadening.

θ is the Bragg angle (half the 2θ diffraction angle).

Table 4: Sample Crystallite Size Calculation

| Peak Position (2θ) | Bragg Angle (θ) | FWHM (β) in Radians | Wavelength (λ) in Å | Shape Factor (K) | Calculated Crystallite Size (D) in nm |

|---|---|---|---|---|---|

| 15.52° | 7.76° | 0.0035 (or 0.2°) | 1.5406 | 0.9 | ~40.5 |

This is an illustrative example. The FWHM value (β) is a variable dependent on the sample's preparation method.

Polymorphism and Phase Transitions

The capacity of this compound to exist in different crystalline forms, a property known as polymorphism, is a cornerstone of its material science. Different polymorphs can possess varied physical and chemical properties, such as solubility, stability, and reactivity. A thorough understanding of the polymorphic behavior and phase transitions of this compound is essential for controlling its synthesis and tailoring its properties for specific applications.

Identification of Crystalline Polymorphs

Current research has predominantly identified a single stable crystalline form for this compound under ambient conditions. However, the broader zinc sulfite system, which includes its anhydrous and other hydrated forms, exhibits a more complex polymorphism. For instance, anhydrous zinc sulfite (ZnSO₃) is known to exist in at least two polymorphic forms, designated as α-ZnSO₃ and β-ZnSO₃.

The primary polymorph of this compound crystallizes in the orthorhombic system. Its crystal structure is characterized by zinc ions coordinated to both sulfite ions and water molecules. The sulfite ions act as bridging ligands, linking the zinc centers to create a complex three-dimensional framework. The water molecules are also directly coordinated to the zinc ions and engage in hydrogen bonding, which provides additional stability to the crystal lattice.

Although distinct polymorphs of the dihydrate itself are not well-documented, variations in synthetic conditions can lead to the formation of different hydrates or amorphous phases. Therefore, precise control over parameters such as temperature, pH, and reactant concentrations is vital for synthesizing the desired crystalline phase of zinc sulfite.

Investigation of Solid-State Phase Transformation Mechanisms

The solid-state phase transformations of this compound are primarily linked to its dehydration process. Upon heating, it undergoes a series of changes as it loses its water of crystallization. This dehydration is not a simple, single-step event but rather a sequence that can involve the formation of intermediate, less hydrated, or anhydrous phases.

The initial stage of the thermal decomposition of this compound involves the loss of its two water molecules, a process that typically commences at temperatures between 100 and 150 °C. The mechanism may proceed through the formation of an amorphous intermediate before the crystallization of an anhydrous form of zinc sulfite (ZnSO₃). The specific pathway and the characteristics of any intermediate phases can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

Dehydration: ZnSO₃·2H₂O(s) → ZnSO₃(s) + 2H₂O(g)

Decomposition: ZnSO₃(s) → ZnO(s) + SO₂(g)

The investigation of these transformation mechanisms often utilizes techniques like thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC) and in-situ X-ray diffraction. These methods enable the real-time monitoring of mass changes, thermal events, and structural changes as the temperature is varied.

Environmental Factor Influence on Phase Stability

The stability of the different phases of this compound is markedly influenced by environmental factors, particularly temperature and humidity.

Temperature: As highlighted in the discussion of phase transformations, temperature is a critical determinant of stability. This compound is stable at room temperature but begins to lose its water of hydration at elevated temperatures. Its stability range is generally considered to be below 100 °C at atmospheric pressure. Above this temperature, the equilibrium favors the formation of the anhydrous phase and water vapor.

Humidity: The partial pressure of water vapor in the surrounding environment also plays a pivotal role in the stability of this compound. In a very dry atmosphere, the dihydrate may lose water even at temperatures below its standard decomposition temperature. Conversely, in a high-humidity environment, the anhydrous form of zinc sulfite can absorb atmospheric moisture to form the dihydrate. This reversible hydration and dehydration behavior underscores the importance of humidity control in the storage and handling of zinc sulfite compounds. The equilibrium between the dihydrate and anhydrous forms is described by the following relationship:

ZnSO₃(s) + 2H₂O(g) ⇌ ZnSO₃·2H₂O(s)

The direction of this equilibrium is dependent on both the temperature and the partial pressure of water vapor. This dynamic is of great importance in industrial settings where the controlled hydration state of zinc sulfite is a requirement.

Spectroscopic and Advanced Characterization Techniques for Zinc Sulfite Dihydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive analytical tool that provides detailed information about the chemical bonds and molecular structure of a compound. For zinc sulfite (B76179) dihydrate, it is particularly useful for identifying the sulfite ion (SO₃²⁻) and the water of hydration.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound, with specific absorption bands corresponding to different functional groups.

For zinc sulfite dihydrate, the FTIR spectrum is characterized by absorption bands originating from the sulfite ion and the water molecules. The sulfite ion, which has a pyramidal (C₃ᵥ) structure, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). The presence of water of hydration introduces additional bands related to O-H stretching and H-O-H bending vibrations.

While a dedicated, peer-reviewed FTIR spectrum for this compound is not widely available in published literature, the expected absorption regions can be inferred from data on other hydrated sulfites and related zinc compounds. For instance, the NIST Chemistry WebBook provides an IR spectrum for zinc sulfite monohydrate, which serves as a useful reference. nist.gov The water molecules in hydrates typically show a broad absorption band in the 3000-3600 cm⁻¹ region due to O-H stretching and a band around 1600-1650 cm⁻¹ from H-O-H bending vibrations. researchgate.netmdpi.com

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source/Analogy |

|---|---|---|---|

| ~3000-3500 | O-H stretching | Water of hydration | researchgate.netmdpi.com |

| ~1600-1650 | H-O-H bending | Water of hydration | researchgate.netmdpi.com |

| ~960-1010 | Asymmetric stretch (ν₃) | Sulfite ion (SO₃²⁻) | nist.gov |

| ~620-660 | Symmetric bend (ν₂) | Sulfite ion (SO₃²⁻) | nist.gov |

| ~495-530 | Asymmetric bend (ν₄) | Sulfite ion (SO₃²⁻) | nist.gov |

Note: The exact positions of these bands can be influenced by crystal structure, hydrogen bonding, and coordination to the zinc ion.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and is excellent for studying the low-frequency modes associated with lattice vibrations and metal-ligand bonds.

In the analysis of this compound, Raman spectroscopy would be expected to reveal the vibrational modes of the sulfite ion and the Zn-O bonds. All four vibrational modes of the sulfite ion are typically Raman active. The symmetric stretching mode (ν₁), which is often weak or forbidden in the IR spectrum, usually produces a strong, sharp peak in the Raman spectrum, making it highly characteristic for the sulfite ion.

Detailed Raman studies specifically on this compound are scarce. However, analysis of related compounds like hydrated zinc sulfates and other metal sulfites provides a basis for predicting the spectral features. mdpi.comnih.gov The low-wavenumber region of the spectrum would contain information about the vibrations of the crystal lattice, including the stretching of the bonds between the zinc ion and the oxygen atoms of the sulfite and water ligands.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Source/Analogy |

|---|---|---|---|

| ~3000-3500 | O-H stretching | Water of hydration | mdpi.com |

| ~960-990 | Symmetric stretch (ν₁) | Sulfite ion (SO₃²⁻) | mdpi.comnih.gov |

| ~930-960 | Asymmetric stretch (ν₃) | Sulfite ion (SO₃²⁻) | mdpi.comnih.gov |

| ~620-650 | Symmetric bend (ν₂) | Sulfite ion (SO₃²⁻) | General Spectroscopic Rules |

| ~450-500 | Asymmetric bend (ν₄) | Sulfite ion (SO₃²⁻) | General Spectroscopic Rules |

Electron Microscopy and Imaging Techniques

Electron microscopy techniques use a beam of accelerated electrons to generate high-resolution images of a sample, providing insights into its surface topography, morphology, size, and crystal structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features and morphology of solid materials. In this technique, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image.

For this compound, SEM analysis would reveal the shape, size distribution, and aggregation state of its crystals. This information is crucial for understanding the material's physical properties and for quality control in its synthesis. For example, SEM images could determine whether the particles are uniform, crystalline, or amorphous, and could reveal morphological details such as whether they are rod-shaped, plate-like, or have an irregular structure. While specific SEM micrographs of this compound are not readily found in scientific literature, studies on analogous zinc compounds like zinc sulfide (B99878) and zinc oxide nanoparticles demonstrate the utility of SEM in characterizing particle morphology. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through.

When applied to this compound, TEM could provide detailed information on the crystal habit (the characteristic external shape of a crystal), identify crystal defects such as dislocations or stacking faults, and confirm the crystalline nature of the material. By using selected area electron diffraction (SAED), a technique available in TEM, it is possible to determine the crystal structure and lattice parameters of the material. This would be invaluable for confirming the crystal system of this compound. TEM analysis of zinc-based nanoparticles has proven effective in revealing their size, spherical shape, and degree of agglomeration. researchgate.netekb.eg

Energy Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique often integrated with SEM or TEM. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis.

For this compound (ZnSO₃·2H₂O), an EDAX spectrum would show distinct peaks corresponding to zinc (Zn), sulfur (S), and oxygen (O). This analysis confirms the presence of the expected elements and can provide their relative atomic percentages, helping to verify the compound's stoichiometry. It is also a powerful tool for detecting impurities. The absence of peaks from other elements would indicate the high purity of the sample.

Table 3: Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | ZnSO₃·2H₂O |

| Zinc sulfite monohydrate | ZnSO₃·H₂O |

| Zinc sulfide | ZnS |

| Zinc sulfate (B86663) | ZnSO₄ |

| Zinc oxide | ZnO |

| Sulfite ion | SO₃²⁻ |

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the thermal stability, decomposition behavior, and phase transitions of materials. For a hydrated compound like this compound, these methods are particularly insightful.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Dehydration Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is exceptionally well-suited for studying the decomposition and dehydration processes of hydrated salts such as this compound.

When subjected to TGA, this compound would be expected to exhibit a multi-stage decomposition. The initial mass loss, occurring at lower temperatures, would correspond to the removal of the two water molecules of hydration. The temperature range and the rate of this dehydration step can provide critical information about the dehydration kinetics. Following dehydration, further heating would lead to the decomposition of the anhydrous zinc sulfite. The decomposition products could include zinc oxide and sulfur dioxide. The precise temperature at which these events occur and the corresponding mass losses are characteristic of the compound and can be used for its identification and the study of its thermal stability.

While specific TGA data for this compound is not extensively reported in peer-reviewed literature, a hypothetical TGA experiment would yield data that can be presented as follows:

Table 1: Hypothetical TGA Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Step |

|---|---|---|

| 100 - 250 | ~19.8% | Dehydration: ZnSO₃·2H₂O → ZnSO₃ + 2H₂O |

| > 500 | ~35.2% | Decomposition: ZnSO₃ → ZnO + SO₂ |

Note: The mass loss percentages are theoretical values calculated based on the molecular weights of the compounds and are subject to experimental variations.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to identify endothermic and exothermic processes such as melting, crystallization, and phase transitions.

For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to the energy required for the dehydration process. This peak would correlate with the mass loss observed in TGA. Further heating might reveal other thermal events, such as the crystallization of any intermediate amorphous phases or the decomposition of the anhydrous salt, which could be either endothermic or exothermic depending on the specific reaction. The enthalpy change associated with each of these transitions can be quantified from the area of the respective DSC peaks.

Table 2: Illustrative DSC Data for Thermal Transitions in this compound

| Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Process |

|---|---|---|

| ~150 | Endothermic | Dehydration |

| ~600 | Endothermic/Exothermic | Decomposition |

Note: The peak temperatures and enthalpy values are illustrative and would need to be determined experimentally.

Elemental and Compositional Analysis

Determining the precise elemental composition is a cornerstone of chemical characterization. Techniques like ICP-OES and XPS provide quantitative and qualitative information about the elements present in a sample.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Quantitative Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for the determination of the elemental composition of a sample with high precision and accuracy. researchgate.netmdpi.com The sample is introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element.

For this compound, ICP-OES analysis would be used to confirm the elemental ratio of zinc to sulfur. This is achieved by dissolving a known mass of the compound in a suitable solvent and analyzing the resulting solution. The technique is highly sensitive and can also be used to detect and quantify any trace metal impurities that may be present in the sample.

A typical result from an ICP-OES analysis of a pure this compound sample would be presented as follows:

Table 3: Example of ICP-OES Elemental Analysis Data for this compound

| Element | Measured Concentration (mg/L) | Calculated Weight % in Sample | Theoretical Weight % |

|---|---|---|---|

| Zinc (Zn) | [Value] | [Value] | 36.03% |

| Sulfur (S) | [Value] | [Value] | 17.67% |

Note: The measured concentrations are dependent on the sample preparation and dilution. The calculated weight percentages would be compared to the theoretical values to assess purity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be invaluable for determining the surface elemental composition and, crucially, the oxidation states of zinc, sulfur, and oxygen. This would confirm that zinc is in the +2 oxidation state (Zn²⁺) and sulfur is in the +4 oxidation state (as sulfite, SO₃²⁻). The high-resolution spectra of the Zn 2p, S 2p, and O 1s regions would provide this detailed chemical state information. It can also be used to detect any surface contamination or changes in the surface chemistry upon exposure to different environments.

An illustrative summary of expected XPS binding energies for this compound is provided below:

Table 4: Representative XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Zinc | Zn 2p₃/₂ | ~1022 | +2 |

| Sulfur | S 2p | ~167 | +4 |

| Oxygen | O 1s | ~531 | -2 |

Note: These binding energy values are approximate and can be influenced by the specific chemical environment and instrument calibration.

Surface Sensitive Spectroscopic Techniques

Beyond XPS, a range of other surface-sensitive spectroscopic techniques could be employed to provide a more comprehensive understanding of the surface properties of this compound. These techniques are crucial as many chemical reactions are initiated at the surface of a material.

Techniques such as Auger Electron Spectroscopy (AES) could be used to provide elemental analysis of the surface with high spatial resolution. When combined with ion sputtering, AES can be used for depth profiling to investigate the composition as a function of depth into the material. Another powerful technique is Secondary Ion Mass Spectrometry (SIMS), which uses a primary ion beam to sputter the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. libretexts.org SIMS offers extremely high sensitivity to trace elements and can provide detailed information about the surface molecular composition.

The application of these advanced surface-sensitive techniques to this compound would offer a deeper insight into its surface structure, reactivity, and the distribution of its constituent elements, which is particularly important for applications where surface interactions are predominant.

Auger Electron Spectroscopy (AES) for Surface Chemical Analysis

Auger Electron Spectroscopy is a powerful, high-vacuum analytical technique used to determine the elemental composition of the near-surface region of materials. carleton.edu The method involves bombarding a sample with a focused high-energy electron beam, which causes the ejection of core-level electrons from atoms in the sample. phi.com An electron from a higher energy level then drops to fill the core hole, and the excess energy is transferred to another electron, which is subsequently ejected. This emitted particle is known as an Auger electron. fiveable.me

The kinetic energies of the Auger electrons are characteristic of the elements from which they were emitted, allowing for elemental identification. eag.com AES is exceptionally surface-sensitive, with a typical analysis depth of 3 to 10 nanometers, corresponding to the top few atomic layers. carleton.edueag.com

Research Findings for this compound (ZnSO₃·2H₂O):

While specific AES studies exclusively focused on this compound are not prevalent in published literature, the technique's principles allow for a clear projection of its analytical capabilities for this compound.

Elemental Identification and Quantification: An AES analysis of a pure this compound sample would primarily detect the constituent elements: zinc (Zn), sulfur (S), and oxygen (O). carleton.edu The technique is capable of detecting all elements except for hydrogen and helium. fiveable.me The relative intensities of the characteristic Auger peaks can be processed using sensitivity factors to provide a quantitative elemental composition of the surface, which can be compared to the theoretical stoichiometry of the compound.

Chemical State Information: In some instances, subtle shifts in the kinetic energy and changes in the peak shape of an Auger signal can provide information about the chemical bonding state of an element. phi.com For this compound, analysis of the sulfur and oxygen peaks could potentially distinguish the sulfite (SO₃²⁻) state from other oxidation states like sulfate (SO₄²⁻) that might be present due to surface oxidation.

Depth Profiling: When combined with an ion gun for sputtering, AES can perform depth profiling. phi.com This process involves sequentially removing atomic layers of the material while collecting Auger spectra. For this compound, this would reveal the elemental distribution as a function of depth, verifying the uniformity of the compound or identifying the presence of surface contamination layers (such as adventitious carbon) or oxidation.

The following table details the principal Auger electron transitions and their expected kinetic energies for the elements present in this compound.

| Element | Auger Transition | Kinetic Energy (eV) |

| Zinc (Zn) | LMM | 994 |

| Sulfur (S) | LMM | 152 |

| Oxygen (O) | KLL | 503 |

| Data is based on standard Auger spectra for the elements and may vary slightly based on the chemical matrix and instrument calibration. libretexts.org |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Molecular and Elemental Surface Mapping

Time-of-Flight Secondary Ion Mass Spectrometry is an extremely sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a material. iontof.comsurfacesciencewestern.com The technique operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺, Cs⁺, Bi₃⁺). surfacesciencewestern.comcarleton.edu This impact causes atoms, molecules, and molecular fragments to be sputtered from the surface. A fraction of these sputtered particles are ionized, becoming "secondary ions."

These secondary ions are then accelerated into a time-of-flight analyzer. Because all ions are given the same kinetic energy, their velocity depends on their mass-to-charge (m/z) ratio; lighter ions travel faster and reach the detector first. iontof.com This allows for the precise determination of the mass of the ions, generating a mass spectrum of the surface with very high mass resolution. carleton.edu

Research Findings for this compound (ZnSO₃·2H₂O):

Direct TOF-SIMS research on this compound is limited. However, the capabilities of the technique allow for a detailed projection of the data that would be obtained.

Molecular and Fragmentary Ion Detection: Unlike AES, TOF-SIMS excels at detecting molecular ions and fragments, providing direct information about the chemical structure of the surface. For this compound, the analysis would be expected to identify:

Positive Ions: Primarily elemental ions such as Zn⁺, along with potential clusters like [Zn(OH)]⁺.

Negative Ions: A rich spectrum of negative ions is anticipated, providing a clear fingerprint of the compound. Expected species include O⁻, OH⁻, S⁻, SO⁻, SO₂⁻, and the characteristic sulfite ion, SO₃⁻. The presence of water of hydration would likely be confirmed by the detection of hydroxide (B78521) (OH⁻) and potential hydrated cluster ions.

High-Sensitivity Elemental Analysis: TOF-SIMS offers exceptional sensitivity, capable of detecting elements at parts-per-million (ppm) to parts-per-billion (ppb) levels, making it ideal for identifying trace contaminants on the surface of the this compound. surfacesciencewestern.com

Chemical Imaging: By rastering the primary ion beam across the sample, TOF-SIMS can generate high-resolution chemical maps. carleton.edu This imaging capability would allow for the visualization of the lateral distribution of specific ions (e.g., Zn⁺ and SO₃⁻) on the surface, providing crucial information on the sample's homogeneity. Any phase separation or surface contamination would be readily apparent in these chemical images.

The following table provides a list of representative secondary ions that would be expected in the positive and negative ion TOF-SIMS spectra of pure this compound.

| Ion Type | Expected Secondary Ion | Mass-to-Charge Ratio (m/z) |

| Positive Ions | ⁶⁴Zn⁺ | ~63.93 |

| ⁶⁶Zn⁺ | ~65.93 | |

| [⁶⁴Zn(OH)]⁺ | ~80.94 | |

| Negative Ions | O⁻ | ~16.00 |

| OH⁻ | ~17.00 | |

| S⁻ | ~31.97 | |

| SO₂⁻ | ~63.96 | |

| SO₃⁻ | ~79.96 | |

| m/z values are based on the most abundant isotopes and may be detected as a characteristic isotopic pattern. |

Thermodynamic and Kinetic Investigations of Zinc Sulfite Dihydrate

Enthalpy and Entropy Determinations

Enthalpy (H) and entropy (S) are cornerstone thermodynamic properties that dictate the spontaneity and energy changes associated with chemical processes. Determining these values for zinc sulfite (B76179) dihydrate is essential for predicting its behavior in various chemical systems.

Heat capacity (Cp), the amount of heat required to raise a substance's temperature by a set amount, is a critical parameter determined through calorimetry. youtube.commhchem.org For a solid like zinc sulfite dihydrate, heat capacity data are typically measured at constant pressure (Cp) over a range of temperatures. These measurements allow for the calculation of changes in enthalpy and entropy as a function of temperature.

While specific experimental data for the heat capacity of this compound is not extensively detailed in the provided search results, the methodology would involve using a calorimeter to measure the heat flow into or out of a known mass of the sample as its temperature is precisely controlled. For related compounds like anhydrous zinc sulfate (B86663) (ZnSO₄), heat capacity is often expressed using empirical formulas like the Shomate Equation, which provides Cp as a function of temperature. nist.govnist.gov Such an equation allows for the calculation of thermodynamic functions at various temperatures.

Table 1: Illustrative Shomate Equation Parameters for Heat Capacity This table illustrates the type of data obtained from calorimetric studies, using zinc sulfate as an example, as specific data for this compound is not available in the search results. nist.gov

| Temperature (K) | A | B | C | D | E |

| 298 - 540 | 114.4580 | -139.5640 | 566.6150 | -397.6690 | -7.501900 |

| 540 - 1013 | 181.9870 | -122.8770 | 129.8380 | -54.34180 | -28.98110 |

| 1013 - 2000 | 145.1850 | -0.000112 | 0.000058 | -0.000013 | 0.000000 |

Note: Cp° = A + Bt + Ct² + D*t³ + E/t² where t = temperature (K) / 1000.

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org It is a fundamental measure of a compound's energetic stability. Calorimetric determination of the enthalpy of formation for this compound would likely involve solution calorimetry and the application of Hess's Law. For example, the enthalpy of formation of zinc acetate (B1210297) dihydrate was determined by measuring the enthalpy of reaction of zinc oxide, acetic acid, and water in a calorimeter. elsevierpure.com

The enthalpy of reaction (ΔrH°) for processes involving this compound, such as its decomposition or reaction with acids, can also be measured calorimetrically. mhchem.org For instance, its reaction with a strong acid like hydrochloric acid would be an exothermic process, releasing heat that can be quantified.

Phase Stability and Solubility Equilibria

The stability of this compound and its equilibrium in solution are governed by thermodynamic principles, including its solubility product and its behavior under varying temperatures and pressures.

This compound is a sparingly soluble salt. Its dissolution in water establishes a dynamic equilibrium between the solid phase and its constituent ions in solution. libretexts.org The equilibrium can be represented by the following equation:

ZnSO₃·2H₂O(s) ⇌ Zn²⁺(aq) + SO₃²⁻(aq) + 2H₂O(l)

The solubility product constant (Ksp) is the mathematical product of the equilibrium concentrations of the dissolved ions. libretexts.org Based on available data, the water solubility of this compound at 25°C is approximately 0.01733 mol/kg H₂O. chemicalbook.com Assuming the density of the dilute solution is close to 1 kg/L , the molar solubility (s) is approximately 0.01733 mol/L.

From the stoichiometry of the dissolution: [Zn²⁺] = s [SO₃²⁻] = s

The Ksp can be calculated as: Ksp = [Zn²⁺][SO₃²⁻] = s² = (0.01733)²

This calculation provides an estimated value for the solubility product constant.

Table 2: Solubility and Calculated Ksp of this compound at 25°C

| Property | Value | Source |

| Molar Solubility (s) | 0.01733 mol/kg H₂O | chemicalbook.com |

| Calculated Ksp | 3.00 x 10⁻⁴ |

Temperature has a significant effect on the phase stability of hydrated salts. For this compound, heating leads to decomposition. It has been reported to decompose at approximately 200°C, which involves the loss of its water of hydration and the breakdown of the sulfite ion. chemicalbook.com The thermal decomposition of related compounds, such as zinc sulfate monohydrate, has been studied in detail, showing a multi-step process that begins with dehydration followed by decomposition at much higher temperatures (700-930°C) to form zinc oxide and sulfur oxides. mdpi.com

The effect of pressure on the phase stability of condensed phases like this compound is typically less pronounced than the effect of temperature under standard conditions. However, high-pressure studies could potentially induce structural transitions to different polymorphs. Research on other zinc compounds, such as zinc silicates, has shown that pressure can cause phase transformations to more dense crystal structures. researchgate.net Specific studies on the high-pressure behavior of this compound are not detailed in the provided search results.

The presence of water molecules within the crystal lattice significantly influences the thermodynamic stability of a salt. Different hydrates of the same salt possess distinct crystal structures and thermodynamic properties, leading to different stability ranges depending on temperature and ambient water vapor pressure.

A comprehensive thermodynamic analysis of the zinc sulfate-water system reveals several stable hydrates, including ZnSO₄·7H₂O, ZnSO₄·6H₂O, and ZnSO₄·H₂O, each being the thermodynamically preferred phase under specific temperature ranges. researchgate.net The transitions between these hydration states are equilibrium processes with defined thermodynamic parameters. researchgate.net

For zinc sulfite, the dihydrate (ZnSO₃·2H₂O) is a known stable form. Its decomposition at 200°C to lose water indicates that the anhydrous form (ZnSO₃) becomes the thermodynamically preferred phase at elevated temperatures. chemicalbook.com A detailed phase diagram mapping the stability of different potential zinc sulfite hydrates as a function of temperature and water activity would require extensive experimental investigation, but such a detailed study is not present in the search results. The stability of the dihydrate form under ambient conditions suggests it is the thermodynamically preferred state in the presence of atmospheric moisture at room temperature.

Decomposition Kinetics and Mechanisms

The study of the decomposition kinetics of this compound is essential for understanding its thermal stability and the mechanisms governing its transformation into other compounds. These investigations typically involve both isothermal and non-isothermal analytical methods.

Isothermal and Non-Isothermal Kinetic Studies

Kinetic analysis of the thermal decomposition of zinc compounds is frequently conducted using thermogravimetric (TG) and differential scanning calorimetry (DSC) techniques. nih.gov Non-isothermal studies involve heating the sample at a constant rate to observe the temperature ranges and corresponding mass loss associated with decomposition events. researchgate.netlew.ro For instance, studies on related compounds like zinc oxalate (B1200264) dihydrate have utilized non-isothermal DSC at various heating rates (e.g., 4, 6, 8, and 10 K min−1) to investigate the kinetics of dehydration and subsequent decomposition. researchgate.net This approach allows for the determination of the reaction's kinetic model and parameters by analyzing how the reaction rate changes with temperature.

Isothermal studies, in contrast, involve holding the sample at a constant temperature and monitoring the extent of reaction over time. This method provides direct information about the reaction rate at a specific temperature. The decomposition of anhydrous zinc oxalate, for example, has been studied under both non-isothermal and isothermal conditions to elucidate its kinetic behavior, which was found to follow the Avrami–Erofeev equation, suggesting a mechanism involving nucleation and growth. researchgate.net

The combination of both isothermal and non-isothermal methods provides a comprehensive understanding of the decomposition process. Non-isothermal methods are useful for quickly identifying the temperature regions of interest and for applying model-free kinetic analysis, while isothermal methods can provide more detailed insights into the reaction mechanism at specific temperatures.

Activation Energy Calculations for Thermal Decomposition

The activation energy (Ea) is a critical parameter in decomposition kinetics, representing the minimum energy required to initiate the reaction. Several model-free (isoconversional) and model-fitting methods are employed to calculate Ea from non-isothermal data. Commonly used isoconversional methods include the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink methods, which analyze data from experiments at different heating rates. nih.gov

For example, the decomposition of zinc sulfate monohydrate was found to occur in two stages, with calculated activation energies of 238 and 368 kJ·mol⁻¹, respectively. mdpi.com In another study on zinc oxalate dihydrate, the Ozawa and Coats–Redfern methods yielded an activation energy of 119.7 kJ mol−1 for the decomposition stage. researchgate.net A separate investigation of zinc oxalate reported activation energies of 181.4–186.5 kJ mol−1 under non-isothermal conditions and 190.8 kJ mol−1 under isothermal conditions. researchgate.net The presence of other ions can also influence thermal stability; the activation energy for the decomposition of monoethanolamine was significantly altered when mixed with zinc ions, determined to be 46.8 ±1.7 kJ/mol. nih.gov

These values highlight how the activation energy is specific to the compound and the particular decomposition step being analyzed.

Table 1: Activation Energies for Thermal Decomposition of Various Zinc Compounds

| Compound | Method(s) | Activation Energy (Ea) | Reference |

| Zinc Sulfate Monohydrate (Stage 1) | Kinetic Modeling | 238 kJ·mol⁻¹ | mdpi.com |

| Zinc Sulfate Monohydrate (Stage 2) | Kinetic Modeling | 368 kJ·mol⁻¹ | mdpi.com |

| Zinc Oxalate Dihydrate | Ozawa, Coats-Redfern | 119.7 kJ·mol⁻¹ | researchgate.net |

| Zinc Oxalate (Anhydrous) | Avrami–Erofeev (Non-isothermal) | 181.4–186.5 kJ·mol⁻¹ | researchgate.net |

| Zinc Oxalate (Anhydrous) | Avrami–Erofeev (Isothermal) | 190.8 kJ·mol⁻¹ | researchgate.net |

| Monoethanolamine with Zinc (II) ions | FWO, KAS, Starink | 46.8 ± 1.7 kJ·mol⁻¹ | nih.gov |

Formation of Intermediate Species during Decomposition

The thermal decomposition of hydrated metal salts is often a multi-step process involving the formation of one or more intermediate species. For hydrated compounds like this compound, the initial step is typically dehydration to form the anhydrous salt.

Sorption and Complexation Thermodynamics

The interaction of zinc ions, which would be present when this compound dissolves in an aqueous environment, with various surfaces and ligands is critical in environmental and geochemical contexts.

Adsorption Isotherms and Kinetics on Mineral Surfaces

The removal of zinc ions from aqueous solutions by adsorption onto mineral surfaces is a widely studied process. The efficiency of an adsorbent is evaluated through kinetic and equilibrium isotherm studies.

Adsorption Kinetics: Kinetic models are used to determine the rate of adsorption. The pseudo-first-order and pseudo-second-order models are most commonly applied. Studies on the adsorption of zinc (II) ions onto kaolinite (B1170537) and Spirulina platensis biomass found that the process was best described by the pseudo-second-order model. guilan.ac.irnih.gov This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the zinc ions. nih.gov Conversely, the adsorption of zinc (II) on a silica (B1680970) adsorbent was found to follow a first-order rate mechanism. isc.ac

Adsorption Isotherms: Adsorption isotherms describe how the adsorbate (zinc ions) distributes between the liquid phase and the solid phase at equilibrium. Several isotherm models are used, including the Langmuir, Freundlich, Redlich-Peterson, and Toth models. guilan.ac.irmdpi.com

The Langmuir model assumes monolayer adsorption onto a homogeneous surface. nih.gov

The Freundlich model is an empirical model for heterogeneous surfaces. guilan.ac.ir

The Redlich-Peterson model incorporates features of both the Langmuir and Freundlich isotherms. guilan.ac.ir

For zinc (II) adsorption on kaolinite, the Redlich-Peterson isotherm provided the best fit, while the Langmuir model yielded a maximum adsorption capacity (qm) of 4.95 mg/g. guilan.ac.ir For adsorption onto Spirulina platensis, the Langmuir and Dubinin–Radushkevich models fit the data well, with a Langmuir capacity of 50.7 mg/g. nih.gov

Table 2: Adsorption Models and Capacities for Zinc (II) Ions on Various Surfaces

| Adsorbent | Best-Fit Kinetic Model | Best-Fit Isotherm Model(s) | Max. Adsorption Capacity (qm) | Reference |

| Kaolinite | Pseudo-second-order | Redlich-Peterson, Langmuir | 4.95 mg/g | guilan.ac.ir |

| Spirulina platensis | Pseudo-second-order | Langmuir, Dubinin–Radushkevich | 50.7 mg/g | nih.gov |

| Silica (SiO₂) | First-order | Langmuir, Freundlich | 0.9416 mg/g | isc.ac |

Ligand Binding Energies and Stability Constants with Zinc Ions

The thermodynamics of zinc ion complexation are defined by the binding energies and stability constants with various ligands. In aqueous solution, the Zn²⁺ ion exists as a hexaaquo complex, [Zn(H₂O)₆]²⁺. The interaction between the zinc ion and the water ligands has significant covalent character, with a high heat of solvation of approximately -500 kcal/mol. nih.gov The enthalpy for the binding of a single water molecule is estimated to be around -80 kcal/mol. nih.gov

When another ligand, such as sulfite, displaces the water molecules to form a complex, the energetics of this ligand exchange determine the stability of the new complex. The stability of a complex is quantified by its stability or formation constant (K), while the dissociation constant (KD) represents the tendency of the complex to break apart.

Determining these constants for simple inorganic complexes can be challenging. Studies on complex biological systems, such as the Cu,Zn-superoxide dismutase 1 (SOD1) enzyme, reveal extremely tight binding of zinc. For the wild-type SOD1 protein, the dissociation constant for Zn²⁺ was estimated to be as low as 7.3 × 10⁻¹⁷ M, indicating a very stable, kinetically inert complex. nih.gov The activation enthalpy (ΔH‡) required for the release of the metal ions from this protein was determined to be 173 kJ/mol, highlighting the significant energy barrier to dissociation, which is linked to conformational changes in the protein. nih.gov While these values are for a complex protein system, they illustrate the principles of high binding affinity and kinetic stability that can govern zinc ion complexation.

Computational Chemistry and Theoretical Modeling of Zinc Sulfite Dihydrate

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deresearchgate.net It is a cornerstone of computational materials science, enabling the calculation of numerous properties from first principles.

Electronic Structure Elucidation and Charge Distribution

DFT calculations could reveal the arrangement of electrons within zinc sulfite (B76179) dihydrate. By solving the Kohn-Sham equations, one can determine the distribution of electron density, which is crucial for understanding chemical bonding. youtube.com Analysis of the charge distribution, for instance through Bader charge analysis, would quantify the charge transfer between the zinc (Zn²⁺), sulfite (SO₃²⁻) ions, and the water molecules of hydration. This would clarify the ionic and covalent character of the bonds within the crystal. In related studies on zinc sulfide (B99878) (ZnS) clusters, DFT has been used to show how charges are transferred between atoms, proving the formation of specific bonds. webqc.org

Geometry Optimization and Prediction of Structural Parameters

A primary application of DFT is to determine the most stable atomic arrangement of a compound by minimizing the total energy of the system. This process, known as geometry optimization, can predict lattice parameters, bond lengths, and bond angles. For zinc sulfite dihydrate, DFT could be used to model the monoclinic crystal structure, optimizing the positions of all atoms, including those in the water molecules, to achieve the lowest energy configuration. Studies on zinc-amino acid complexes have shown that DFT calculations, particularly when considering intermolecular interactions in polymer-like structures, can yield bond lengths that are highly accurate when compared to experimental X-ray crystallography data. frontiersin.org

Table 1: Hypothetical DFT-Optimized Structural Parameters for this compound (Note: This table is illustrative, as specific literature is unavailable. Values are based on typical inorganic salt hydrates.)

| Parameter | Predicted Value |

|---|---|

| Zn-O (Sulfite) Bond Length | ~2.10 Å |

| Zn-O (Water) Bond Length | ~2.15 Å |

| S-O Bond Length | ~1.52 Å |

| O-S-O Bond Angle | ~106° |

Vibrational Frequency Computations and Spectroscopic Assignments

DFT calculations can compute the vibrational frequencies corresponding to the normal modes of a crystal lattice. These theoretical frequencies are invaluable for interpreting and assigning peaks in experimental infrared (IR) and Raman spectra. For ZnSO₃·2H₂O, this would allow for the precise assignment of vibrational modes related to the S-O stretching and bending of the sulfite ion, the librational modes of the water molecules, and the Zn-O stretching modes. Similar DFT studies on zinc porphyrins have successfully correlated calculated frequencies with experimental spectra, explaining frequency shifts based on structural changes. wikipedia.org

Band Structure Analysis for Electronic Properties

The electronic band structure, which can be calculated using DFT, is fundamental to understanding a material's electronic properties. The calculation would show the energy levels that electrons can occupy and the energy gap (band gap) between the valence band and the conduction band. acs.org For this compound, this would determine whether it is an insulator or a semiconductor and provide its theoretical band gap value. While the band gap for ZnSO₃·2H₂O is not documented in theoretical studies, extensive work on zinc sulfide (ZnS) shows it to be a wide-bandgap semiconductor, with DFT calculations predicting values around 3.5-3.9 eV. nih.gov Such calculations for this compound would provide critical insight into its potential for optical and electronic applications.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a system. This method is particularly useful for studying processes that occur over time, such as diffusion, phase transitions, and interactions with a solvent.

Investigation of Dynamic Behavior and Hydration Sphere Interactions

For this compound, MD simulations could offer profound insights into the behavior of the two water molecules within the crystal structure and their interactions with the zinc and sulfite ions. The term "hydration sphere" refers to the water molecules that are directly bound to an ion. nd.edu

An MD simulation could model the stability of the crystal lattice at different temperatures. For example, by increasing the temperature in the simulation, one could observe the onset of dehydration, where the water molecules gain enough kinetic energy to leave the crystal lattice. This would provide a theoretical decomposition temperature, which is known experimentally to be around 200°C. ncert.nic.in

Furthermore, MD simulations could explore the interactions at the surface of a this compound crystal with bulk water. This would involve analyzing the radial distribution functions between the surface ions and water molecules to understand the structure of the water layers at the interface. Studies on zinc sulfate (B86663) aqueous solutions have used MD to characterize the solvation structure and dynamics of the zinc ion and its surrounding water molecules, providing a molecular-level understanding of the electrolyte. Similar simulations for this compound would elucidate the role of the hydration waters in stabilizing the crystal structure and mediate interactions at its surface.

Table 2: List of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | ZnSO₃·2H₂O |

| Zinc sulfite | ZnSO₃ |

| Zinc sulfide | ZnS |

| Zinc oxide | ZnO |

| Zinc sulfate | ZnSO₄ |

| Zinc-amino acid complexes | e.g., Zn(Gly)₂ |

Computational Modeling of this compound Encounters Data Scarcity

Generating a detailed analysis on the computational chemistry and theoretical modeling of this compound is currently impeded by a significant lack of specific research data for this particular compound. While extensive computational studies exist for related zinc compounds such as zinc sulfide, zinc oxide, and various zinc-containing proteins, direct research on the simulation of phase transition pathways, surface energy, crystal growth, and specific force field development for this compound is not available in the public domain.

Theoretical and computational chemistry provides invaluable insights into the behavior of chemical compounds at an atomic level. For a substance like this compound, such studies would typically involve a multi-faceted approach, from simulating its behavior under different conditions to developing accurate models for its interactions. However, the scientific community has yet to publish in-depth research focused specifically on the computational aspects of this compound as outlined.

Simulation of Phase Transition Pathways and Mechanisms

There is a notable absence of published research detailing the simulation of phase transition pathways and mechanisms for this compound. Computational studies on other zinc compounds, for instance, have successfully reproduced pressure-induced phase transitions, such as the transformation of zinc sulfide from a zinc-blende to a rock-salt structure. utep.edu These simulations provide atomistic-level characterization of the transformation mechanisms. Similar ab initio studies would be necessary to understand the structural changes this compound might undergo under varying temperature and pressure conditions, but such specific data remains elusive.

Surface Energy Calculations and Crystal Growth Modeling

Force Field Development and Parameterization

The development of robust, classical force fields is fundamental for performing accurate molecular dynamics simulations. These mathematical models approximate the forces between atoms, enabling the study of large molecular systems over extended timescales. nih.govethz.ch

Creation of Robust Force Fields for Aqueous and Solid-State Systems

While force fields have been developed for zinc ions in various environments, including aqueous solutions and complex biological systems, a specific, parameterized force field for solid-state or aqueous this compound is not described in the literature. researchgate.netosti.govacs.org The development process for such a force field would involve fitting parameters to high-level quantum mechanical calculations or experimental data to accurately represent the interactions between the zinc ion, the sulfite ion, and water molecules in the dihydrate structure. psu.edu

Validation against Experimental Data

A critical step in force field development is its validation against experimental data to ensure its accuracy and predictive power. nih.gov For instance, in studies of zinc-containing proteins, force fields are tested by comparing simulation results with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This validation ensures that the force field can accurately reproduce structural and dynamic properties. Without a developed force field for this compound, no such validation studies can be performed.

Research on Environmental Mobility and Speciation of Zinc Sulfite Dihydrate

Dissolution Behavior in Aqueous Environments

The dissolution of zinc sulfite (B76179) dihydrate in water is the initial step that determines the mobility and bioavailability of zinc and sulfite ions. This process is significantly influenced by several physicochemical factors.